4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative with similar chemical properties.
tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: A compound with a similar trifluoromethyl and hydroxyethyl substitution pattern.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Shares the trifluoromethyl group and pyridine ring structure.
Uniqueness
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the specific combination of the trifluoromethyl and hydroxyethyl groups on the pyridine ring, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.ClH/c9-8(10,11)6(13)4-1-2-12-5(3-4)7(14)15;/h1-3,6,13H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVVDOBTOSAFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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